molecular formula C15H20O6 B014621 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside CAS No. 52260-48-7

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Cat. No. B014621
CAS RN: 52260-48-7
M. Wt: 296.31 g/mol
InChI Key: KCXVHILKGUDBTH-UISBESDSSA-N
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Description

“4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside” is a partially protected carbohydrate. The synthesis of such carbohydrates involves manipulating only one type of a protecting group for a given substrate .


Synthesis Analysis

The synthesis of this compound involves the uniform protection of the unprotected starting material in a way that only one (or two) hydroxyl groups remain unprotected . In one application, 1,2:3,4-di-O-benzylidene-D-galactopyranose could be synthesized from D-galactose using benzaldehyde and ZnCl2 . The selectivity for the 4,6-O-benzylidene is restored by using 2,6-dimethylbenzaldehyde instead of benzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzylidene acetal group at the 4,6-O positions of the mannopyranoside ring . This group plays a crucial role in the regioselective protection and deprotection of specific hydroxyl groups over others, which is a major challenge in carbohydrate chemistry .


Chemical Reactions Analysis

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides such as this compound can be achieved by using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H . This reaction gives mainly or selectively the corresponding 2,3,4-tri-O-benzyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure and the presence of the benzylidene acetal group at the 4,6-O positions of the mannopyranoside ring .

Scientific Research Applications

Stereoselective Epoxidation

This compound has been used in stereoselective Shi-type epoxidation . Organocatalysts based on sugar skeletons have been exploited in asymmetric epoxidation to achieve enantiomerically pure epoxides . Two different endocyclic ketones derived from glucose and galactose protected with a 4,6-O-benzylidene group have been prepared and exploited for Shi-type epoxidation .

Synthesis of Iminosugars

Methyl α-D-mannopyranoside, a related compound, has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This work was part of a study that aimed to create a stable noeuromycin analog with a D-manno configuration .

Investigation of Binding Sites

Methyl α-D-mannopyranoside has also been used in a study to investigate the primary mannose binding site of pradimicin A .

Synthesis of Crown Compounds

In order to gain information about the effect of flexibility, 4,6-di-O-ethyl-glucoside-based crown compounds were synthesized, and their efficiency was compared to the 4,6-O-benzylidene analogues .

Pharmaceutical Applications

Small ring heterocycles, such as epoxides, are present in several natural compounds and represent highly versatile building blocks, frequently involved in the synthesis of pharmaceuticals and bioactive products .

Green Chemistry

Organocatalysis has started to be one of the most valuable fields of organic synthesis to help green chemistry . The increasing demand for scaffolds in the development of new organocatalysts has spurred researchers to explore carbohydrates with distinctive characteristics, making them promising candidates for organocatalysis .

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the selective protection and deprotection of specific hydroxyl groups. This is achieved by manipulating only one type of a protecting group for a given substrate .

Future Directions

The future directions in the research and application of this compound could involve the development of more efficient and selective methods for the synthesis of partially or differentially substituted synthetic intermediates . This could further expand its utility in the field of carbohydrate chemistry.

properties

IUPAC Name

(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVHILKGUDBTH-UISBESDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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